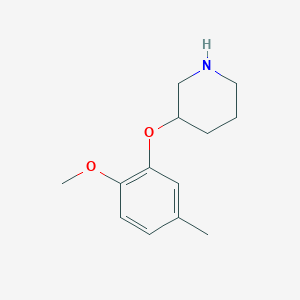

3-(2-Methoxy-5-methylphenoxy)piperidine

Descripción

Contextualization within the Broader Field of Piperidine (B6355638) Derivatives

Piperidine, a six-membered heterocyclic amine, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. arizona.edu Its saturated, puckered ring system allows for precise three-dimensional arrangements of substituents, which is critical for selective interactions with biological targets. The versatility of the piperidine scaffold is evidenced by its presence in drugs spanning a wide array of therapeutic classes, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. arizona.edu The significance of piperidine derivatives is underscored by the fact that they are integral components of over seventy commercially successful drugs. arizona.edu

The chemical tractability of the piperidine ring allows for extensive synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. pharmjournal.ru Researchers can readily introduce a diverse range of functional groups onto the piperidine core, thereby modulating factors such as solubility, metabolic stability, and target-binding affinity. This inherent adaptability has cemented the piperidine scaffold as a fundamental building block in the design and discovery of new therapeutic agents. arizona.edu

Table 1: Examples of Piperidine-Containing Pharmaceuticals

| Drug | Therapeutic Class | Structural Significance of Piperidine Moiety |

|---|---|---|

| Fentanyl | Opioid Analgesic | The piperidine ring is a core component of the pharmacophore responsible for potent opioid receptor agonism. nih.gov |

| Haloperidol | Antipsychotic | The piperidine structure is crucial for its dopamine (B1211576) D2 receptor antagonist activity. nih.gov |

| Donepezil | Alzheimer's Disease Treatment | The piperidine moiety plays a key role in orienting the molecule within the active site of acetylcholinesterase. nih.gov |

| Methylphenidate | ADHD Treatment | The piperidine ring is integral to its function as a norepinephrine (B1679862) and dopamine reuptake inhibitor. |

Historical Perspective on Phenoxypiperidine Scaffolds in Medicinal Chemistry

The journey of medicinal chemistry, from its origins in natural product isolation to the era of rational drug design, is a testament to the enduring quest for novel therapeutics. ucdavis.edu The early 20th century saw the rise of synthetic chemistry, leading to the development of foundational drugs and the establishment of the pharmaceutical industry. nih.gov Within this historical context, the combination of a phenoxy group with a piperidine ring, creating the phenoxypiperidine scaffold, has been a fruitful area of investigation.

Historically, the exploration of phenoxy- and phenyl-piperidine derivatives has led to the discovery of compounds with significant central nervous system activity. For instance, the development of phenylpiperidine-based opioids, such as meperidine and fentanyl, marked a significant advancement in pain management. nih.gov More recently, research has uncovered the potential of phenoxypiperidine scaffolds in other therapeutic areas. For example, series of (phenoxy-2-hydroxypropyl)piperidines have been identified as potent inhibitors of the voltage-gated sodium channel NaV1.7, a key target for the development of new analgesics. nih.gov Furthermore, 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues have been discovered as novel agonists for the Nociceptin/orphanin FQ peptide (NOP) receptor, another promising target for pain and other neurological conditions. nih.gov This historical progression highlights the enduring utility of the phenoxypiperidine scaffold in the discovery of new bioactive agents.

Rationale for Academic Investigation of 3-(2-Methoxy-5-methylphenoxy)piperidine

The specific academic interest in this compound stems from its potential to exhibit a range of biological activities. evitachem.com The unique arrangement of its functional groups—a piperidine ring, a methoxy (B1213986) group, and a methyl group on the phenoxy moiety—presents a distinct chemical entity for biological screening and mechanistic studies. evitachem.com

Research into this compound is driven by the hypothesis that it may interact with various biological targets, potentially modulating the activity of neurotransmitter receptors or enzymes. evitachem.com Preliminary investigations and in silico predictions suggest that this compound is a candidate for exploration in several key therapeutic areas:

Neurological Disorders: Given the prevalence of phenoxypiperidine scaffolds in centrally acting agents, this compound is being explored for its potential therapeutic effects in treating neurological conditions. evitachem.com

Antimicrobial Effects: The search for novel antimicrobial agents is a global health priority, and heterocyclic compounds like piperidine derivatives are a promising source of new leads. biointerfaceresearch.com

Anti-inflammatory Properties: Chronic inflammation is implicated in a wide range of diseases, and the evaluation of novel small molecules for anti-inflammatory activity is an active area of research. evitachem.com

The compound also serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals, further justifying its academic investigation. evitachem.com

Overview of Research Trajectories for Related Chemical Entities

The research landscape for compounds structurally related to this compound is diverse and provides valuable insights into potential biological targets and structure-activity relationships. The strategic modification of the phenoxy and piperidine moieties has led to the development of ligands for a variety of receptors and transporters.

One significant area of research has focused on the sigma receptors , which are implicated in a range of neurological functions and diseases. Phenylpiperazine and 4-phenylpiperidine (B165713) derivatives have been developed as high-affinity sigma receptor ligands, with some compounds demonstrating Ki values in the low nanomolar range. nih.govnih.gov These investigations have helped to elucidate the pharmacophore required for potent sigma receptor binding. nih.gov

Another important research trajectory involves the dopamine transporter (DAT) , a key target in the treatment of conditions like ADHD and substance abuse. Piperidine analogues of GBR 12909 (a potent and selective dopamine reuptake inhibitor) have been synthesized and evaluated, demonstrating that modifications to the piperidine and the attached side chains can yield compounds with sub-nanomolar affinity for the DAT.

Furthermore, the exploration of N-substituted phenylpiperazine analogues has yielded compounds with high selectivity for the D3 versus the D2 dopamine receptor subtype. mdpi.com This is particularly relevant for the development of therapeutics with improved side-effect profiles. The data from these and other studies on related compounds provide a rich foundation for the ongoing investigation of this compound and its potential applications in chemical biology and drug discovery.

Table 2: Biological Targets of Structurally Related Piperidine Derivatives

| Compound Class | Biological Target | Key Research Findings | Reference |

|---|---|---|---|

| Phenylpiperidines | Opioid Receptors | Fentanyl and its analogues are potent agonists, with modifications to the piperidine N-substituent influencing potency and toxicity. | nih.gov |

| (Phenoxy-2-hydroxypropyl)piperidines | NaV1.7 Sodium Channel | Identified as a novel class of inhibitors with potential analgesic efficacy. | nih.gov |

| 4-Phenylpiperidines | Sigma Receptors | Derivatives show high affinity (Ki = 1-10 nM) and selectivity over other CNS targets. | nih.gov |

| 3-Phenoxypropyl piperidines | NOP Receptor | Discovered as novel agonists with potential for analgesic and sedative properties. | nih.gov |

Structure

2D Structure

Propiedades

Fórmula molecular |

C13H19NO2 |

|---|---|

Peso molecular |

221.29 g/mol |

Nombre IUPAC |

3-(2-methoxy-5-methylphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO2/c1-10-5-6-12(15-2)13(8-10)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |

Clave InChI |

MCMAGBFGCYIOQN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)OC2CCCNC2 |

SMILES canónico |

CC1=CC(=C(C=C1)OC)OC2CCCNC2 |

Origen del producto |

United States |

Synthetic Methodologies for 3 2 Methoxy 5 Methylphenoxy Piperidine and Its Structural Analogues

Strategies for Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous feature in many biologically active compounds, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclization approaches, reductive amination protocols, and hydrogenation of pyridine (B92270) precursors.

Cyclization Approaches to Piperidine Core Formation

Intramolecular cyclization reactions are a powerful tool for the formation of the piperidine ring, starting from a linear precursor containing the requisite atoms. nih.gov These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

One common strategy involves the cyclization of haloamines. For instance, a 5-halo-2-hydroxypentylamine hydrohalide can undergo an intramolecular nucleophilic substitution in the presence of a base to yield a 3-hydroxypiperidine (B146073), a key intermediate for the target molecule. google.com Another approach is the radical-mediated cyclization of suitable precursors, which can proceed under mild conditions. nih.gov The choice of starting material and reaction conditions can influence the stereochemical outcome of the cyclization, allowing for the synthesis of specific isomers.

| Cyclization Approach | Starting Material | Key Reagents/Conditions | Product | Reference |

| Intramolecular Nucleophilic Substitution | 5-Halo-2-hydroxypentylamine | Inorganic Base (e.g., Na2CO3), Water | 3-Hydroxypiperidine | google.com |

| Radical-Mediated Cyclization | Unsaturated amine with a radical initiator | Radical initiator (e.g., AIBN), Tin reagent | Substituted Piperidine | nih.gov |

| Aza-Diels-Alder Reaction | Imine and Diene | Lewis Acid or Thermal Conditions | Tetrahydropyridine (B1245486) derivative |

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a versatile and widely used method for the formation of amines, and it can be adapted for the synthesis of the piperidine ring. researchgate.net This typically involves the reaction of a dicarbonyl compound, such as glutaraldehyde (B144438) or a derivative, with an amine, followed by in situ reduction of the resulting imine or enamine intermediates. chim.it

For the synthesis of analogues of 3-(2-Methoxy-5-methylphenoxy)piperidine, a 1,5-dicarbonyl compound could be reacted with an appropriate amine, such as 2-methoxy-5-methylaniline, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. mdpi.com This approach, often referred to as double reductive amination, provides a direct route to the piperidine core. chim.it

| Reductive Amination Protocol | Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |

| Double Reductive Amination | Glutaraldehyde | Substituted Aniline | Sodium Cyanoborohydride or Catalytic Hydrogenation | N-Arylpiperidine | chim.it |

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | - | Hydride reducing agent (e.g., NaBH(OAc)3) | Substituted Piperidine | nih.gov |

Hydrogenation-Based Methodologies for Substituted Piperidines

The catalytic hydrogenation of substituted pyridines is a direct and efficient method for the synthesis of the corresponding piperidines. researchgate.net This approach is attractive due to the commercial availability of a wide range of pyridine derivatives. The reaction typically involves the use of a transition metal catalyst, such as platinum, palladium, rhodium, or nickel, under a hydrogen atmosphere. researchgate.netgoogle.com

To synthesize this compound using this method, the corresponding precursor, 3-(2-methoxy-5-methylphenoxy)pyridine, would be subjected to hydrogenation. The choice of catalyst, solvent, temperature, and pressure can significantly influence the efficiency and stereoselectivity of the reduction. researchgate.netliverpool.ac.uk For instance, heterogeneous catalysts like platinum oxide (PtO2) or rhodium on carbon are often effective. google.comliverpool.ac.uk In some cases, the pyridine ring is activated by acylation prior to hydrogenation to facilitate the reduction. google.com

| Hydrogenation Catalyst | Pyridine Substrate | Typical Conditions | Product | Reference |

| Platinum Oxide (PtO2) | Substituted Pyridine | H2 gas, Acetic Acid | Substituted Piperidine | google.com |

| Rhodium on Carbon | Substituted Pyridine | H2 gas, various solvents | Substituted Piperidine | liverpool.ac.uk |

| Palladium on Carbon | Substituted Pyridine | H2 gas, acidic conditions | Substituted Piperidine | researchgate.net |

| Nickel | Substituted Pyridine | High temperature and pressure | Substituted Piperidine | researchgate.net |

Ether Linkage Formation and Phenoxy Moiety Introduction

The formation of the ether bond between the piperidine ring and the 2-methoxy-5-methylphenoxy group is a critical step in the synthesis. Several reliable methods are available for the construction of aryl ethers.

General Synthesis of Aryloxy-Substituted Intermediates

A common strategy for forming the aryloxy-piperidine linkage is through a nucleophilic substitution reaction, often a Williamson ether synthesis. This involves the reaction of a 3-hydroxypiperidine derivative with an activated aryl compound. For instance, an N-protected 3-hydroxypiperidine can be deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then displaces a leaving group (e.g., fluoride) on an appropriately substituted benzene (B151609) ring, such as 2-fluoro-5-methylanisole. evitachem.com

The Mitsunobu reaction offers a powerful alternative for the formation of the ether linkage with inversion of stereochemistry at the alcohol carbon. nih.gov This reaction involves the use of triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group of an N-protected 3-hydroxypiperidine for nucleophilic attack by 2-methoxy-5-methylphenol. nih.govorganic-chemistry.org This method is known for its mild reaction conditions and high yields.

| Ether Synthesis Method | Piperidine Precursor | Phenolic Precursor | Key Reagents | Reference |

| Williamson Ether Synthesis (SNAr) | N-Protected 3-Hydroxypiperidine | 2-Fluoro-5-methylanisole | Strong Base (e.g., NaH) | evitachem.com |

| Mitsunobu Reaction | N-Protected 3-Hydroxypiperidine | 2-Methoxy-5-methylphenol | PPh3, DEAD (or DIAD) | nih.govorganic-chemistry.org |

Coupling Reactions for Phenoxy Ether Derivatization

Modern transition-metal-catalyzed cross-coupling reactions provide efficient routes to aryl ethers. The Buchwald-Hartwig amination protocol can be adapted for C-O bond formation. This palladium-catalyzed reaction would involve the coupling of an N-protected 3-hydroxypiperidine with an aryl halide, such as 2-bromo-4-methylanisole, in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. While primarily used for C-N bond formation, this methodology has been successfully extended to the synthesis of aryl ethers.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. A variation of this reaction can be used to couple an N-protected 3-hydroxypiperidine with an aryl halide. This reaction typically requires higher temperatures compared to palladium-catalyzed methods.

| Coupling Reaction | Piperidine Precursor | Aryl Precursor | Catalyst System | Reference |

| Buchwald-Hartwig C-O Coupling | N-Protected 3-Hydroxypiperidine | 2-Bromo-4-methylanisole | Palladium catalyst, Phosphine ligand, Base | |

| Ullmann Condensation | N-Protected 3-Hydroxypiperidine | 2-Iodo-4-methylanisole | Copper catalyst, Base |

Stereoselective Synthesis of this compound Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of the isomers of this compound is of significant interest.

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis provides an efficient route to enantiomerically enriched piperidine derivatives. One notable strategy involves the asymmetric hydrogenation of a tetrahydropyridine precursor. For instance, the rhodium-catalyzed asymmetric hydrogenation of β-aryloxy cinnamic nitriles and esters using a chiral f-spiroPhos ligand has been shown to produce chiral β-oxy-functionalized products with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.gov This methodology could be adapted for the synthesis of chiral this compound. The general approach involves the preparation of a suitable unsaturated precursor, such as a tetrahydropyridine with the desired aryloxy substituent, followed by hydrogenation using a chiral catalyst to induce stereoselectivity.

Another powerful technique is the use of chiral catalysts for the reduction of a ketone precursor. For example, the Corey-Bakshi-Shibata (CBS) reduction of 3-(2-methoxy-5-methylphenoxy)piperidin-4-one using a (S)-Me-CBS catalyst and a borane-dimethylsulfide complex can yield the corresponding (3S)-alcohol with high yield and enantioselectivity. evitachem.com This method relies on the stereoselective delivery of a hydride to one face of the ketone.

Chiral phosphoric acids have also emerged as powerful catalysts in asymmetric synthesis and could potentially be employed for the stereoselective construction of the 3-aryloxypiperidine scaffold. researchgate.netrsc.orgbeilstein-journals.orgnih.govrsc.org

Chiral Auxiliary and Auxiliary-Free Methodologies

Chiral auxiliaries offer a reliable method for controlling stereochemistry during the synthesis of piperidine derivatives. rsc.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones can be used to direct the alkylation of piperidine precursors. researchgate.net

A key intermediate in the synthesis of chiral 3-hydroxypiperidines is N-Boc-3-hydroxypiperidine. google.comgoogle.com The synthesis of the enantiomerically pure (S)-N-Boc-3-hydroxypiperidine can be achieved through chiral resolution of 3-hydroxypiperidine using L-camphorsulfonic acid. google.com This chiral alcohol can then be used in a nucleophilic aromatic substitution reaction with a suitable aryl fluoride, such as 2-fluoro-5-methylanisole, to produce the desired (S)-3-(2-methoxy-5-methylphenoxy)piperidine.

Derivatization and Functionalization Strategies for the Piperidine Core

To explore the structure-activity relationships of this compound, it is essential to have methods for modifying its structure. These modifications can be made at the piperidine nitrogen or on the carbon atoms of the piperidine ring.

Introduction of Substituents on the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a convenient handle for introducing a wide variety of substituents.

N-Alkylation: Reductive amination is a versatile method for the N-alkylation of piperidines. This can be achieved by reacting this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. For example, reaction with formaldehyde (B43269) would yield the N-methyl derivative. This method is often preferred over direct alkylation with alkyl halides, which can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. evitachem.com

N-Acylation: The piperidine nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base. For example, reacting this compound with acetyl chloride would produce the corresponding N-acetyl derivative.

Modifications of the Piperidine Ring Carbons

Functionalization of the carbon skeleton of the piperidine ring allows for the introduction of substituents at specific positions, which can significantly impact the molecule's properties.

Functionalization at the C4 Position: The synthesis of 4-substituted piperidines is a common strategy for creating structural diversity. nih.govchemrxiv.orgnih.gov For example, starting from N-Boc-3-piperidone, various substituents can be introduced at the C4 position through standard enolate chemistry. google.com The resulting 4-substituted-3-oxopiperidine can then be converted to the desired 3-aryloxy derivative.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. For N-Boc protected piperidines, ligand-controlled palladium-catalyzed β-C(sp³)–H arylation has been reported. researchgate.net This methodology could potentially be applied to introduce aryl groups at the C5 position of the this compound scaffold (β to the nitrogen). The regioselectivity between α- and β-arylation can be controlled by the choice of phosphine ligand. researchgate.net Lithiation of N-Boc-piperazines, a related class of heterocycles, followed by trapping with an electrophile, is also a known method for C-H functionalization. researchgate.netbeilstein-journals.org

Structure Activity Relationship Sar Studies of 3 2 Methoxy 5 Methylphenoxy Piperidine and Analogues

Influence of the Phenoxy Moiety Modifications on Biological Activity

The phenoxy moiety is a critical component of this class of compounds, and its substitution pattern significantly modulates biological activity.

Substituent Effects on the 2-Methoxy-5-methylphenyl Ring

The nature, position, and electronic properties of substituents on the phenyl ring are pivotal in determining the affinity and selectivity of 3-aryloxypiperidine analogues for their biological targets. In related series of compounds, the introduction of various substituents has been shown to have a profound impact.

For instance, in a series of 1-(2,2-dimethylpiperazino)-3-arylindans, which share a substituted aromatic feature, 6-chloro- or 6-fluoro-substituted derivatives displayed a preference for D1 receptors, indicating that halogen substitution can influence receptor selectivity. nih.gov Generally, the electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the phenyl ring and its interactions with target residues. nih.gov

In the context of 3-(2-Methoxy-5-methylphenoxy)piperidine, the 2-methoxy group is an important feature. Its position may influence the conformation of the phenoxy ring relative to the piperidine (B6355638) ring through steric effects and potential intramolecular interactions. The 5-methyl group, being an electron-donating group, can also modulate the electronic environment of the aromatic ring. The table below illustrates hypothetical effects of substitutions on the 2-methoxy-5-methylphenyl ring based on general SAR principles observed in similar compound series.

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| 2 | Methoxy (B1213986) (OCH3) | Potentially crucial for activity and conformation | The methoxy group can influence the orientation of the phenyl ring and may be involved in key interactions with the biological target. |

| 5 | Methyl (CH3) | Modulates electronic properties | As an electron-donating group, it can enhance binding affinity through favorable electronic interactions. |

| Other positions | Halogens (e.g., F, Cl) | May enhance selectivity and affinity | Halogens can alter the electronic distribution and provide additional points of interaction. |

| Other positions | Bulky groups | Potentially detrimental to activity | Steric hindrance may prevent optimal binding to the target. |

Positional Isomerism and Conformational Effects of the Aryloxy Linkage

The position of the aryloxy linkage on the piperidine ring is a key determinant of biological activity. While the focus of this article is on 3-substituted piperidines, it is noteworthy that shifting the aryloxy group to the 2- or 4-position would significantly alter the molecule's three-dimensional shape and its interaction with biological targets.

Role of the Piperidine Nitrogen and its Substituents in Ligand-Target Interactions

The nitrogen atom of the piperidine ring is a fundamental feature, often involved in crucial interactions with the biological target, such as hydrogen bonding or ionic interactions. In its protonated state, the positively charged nitrogen can form a strong salt bridge with an acidic residue (e.g., aspartate) in the binding site of a receptor or transporter.

Modification of the piperidine nitrogen with different substituents can have a dramatic effect on pharmacological activity. In many classes of piperidine-containing drugs, N-substitution is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For example, in a series of piperidine-3-carbohydrazide-hydrazones, the nature of the substituent on the piperidine nitrogen (phenylethyl, phenylpropyl, and phenylbutyl) significantly influenced their cholinesterase inhibitory activity. nih.gov

The table below summarizes the general effects of N-substitution on the piperidine ring, based on findings from related compound classes.

| N-Substituent | General Effect on Activity | Rationale |

| Hydrogen (unsubstituted) | Often provides a baseline level of activity | Allows for protonation and key ionic interactions. |

| Small alkyl (e.g., Methyl) | Can increase potency | May provide additional van der Waals interactions and alter basicity. |

| Bulky alkyl or arylalkyl | Can either increase or decrease activity | The effect is target-dependent; bulky groups may enhance binding to a large hydrophobic pocket or cause steric clash. |

| Polar groups | May improve solubility and selectivity | Can introduce new hydrogen bonding opportunities. |

Stereochemical Determinants of Pharmacological Efficacy and Selectivity

The 3-position of the piperidine ring in this compound is a chiral center. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-3-(2-Methoxy-5-methylphenoxy)piperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.

This stereoselectivity arises from the three-dimensional nature of drug-target interactions. The binding sites of receptors and enzymes are themselves chiral, and thus can differentiate between the two enantiomers of a chiral ligand. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may bind with lower affinity or not at all.

For instance, in a series of 3-aryloxindole derivatives, the individual enantiomers were synthesized and it was found that the biological activity was dependent on the absolute configuration of the stereogenic center. nih.gov This highlights the importance of stereochemistry in the design of potent and selective ligands. The differential activity of enantiomers underscores the need to evaluate them separately to identify the more active and potentially less toxic isomer for further development.

Exploration of Linker Region Modifications and their Biological Consequences

In related compound series, the nature of the linker has been explored to optimize pharmacological properties. For example, in a series of 3-phenoxypropyl piperidine analogues, the three-carbon propyl linker was found to be important for their activity as ORL1 (NOP) receptor agonists. researchgate.net Replacing the ether oxygen with other atoms or groups, such as sulfur (thioether) or an amino group (amine), or altering the length of the linker, can lead to significant changes in biological activity.

The table below outlines potential modifications to the linker region and their hypothetical biological consequences, based on general medicinal chemistry principles.

| Linker Modification | Potential Biological Consequence | Rationale |

| Replacement of ether oxygen with sulfur (thioether) | Altered potency and selectivity | Changes in bond angles, length, and electronic properties of the linker. |

| Replacement of ether oxygen with an amino group | Introduction of hydrogen bonding capabilities | May lead to new interactions with the target and altered physicochemical properties. |

| Lengthening or shortening the linker | Significant change in activity | Alters the distance and relative orientation between the piperidine and phenoxy moieties, affecting the fit within the binding site. |

| Introducing rigidity (e.g., double or triple bonds) | Increased potency and selectivity (if conformation is optimal) | Restricts conformational flexibility, which can "lock" the molecule in a bioactive conformation but may also prevent binding if the rigid conformation is not ideal. |

Preclinical in Vitro Methodologies for Biological Evaluation of 3 2 Methoxy 5 Methylphenoxy Piperidine

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a compound for a specific receptor. nih.govgiffordbioscience.com This technique directly measures the interaction between a ligand and a receptor, providing essential data on the compound's potency and selectivity. nih.gov The assay is typically performed in a competitive format where the test compound, 3-(2-Methoxy-5-methylphenoxy)piperidine, competes with a known radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) for binding to a receptor preparation. nih.gov These preparations can be derived from cell membranes, tissue homogenates, or cells expressing the target receptor. nih.govgiffordbioscience.com

The experimental procedure involves incubating the receptor source with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. giffordbioscience.com After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, commonly via rapid filtration. giffordbioscience.comrevvity.com The radioactivity trapped on the filter, which corresponds to the bound ligand, is then quantified. revvity.com

The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity (Kd) of the radioligand for the receptor. The Ki value is an intrinsic measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity. These assays are crucial for identifying the primary biological targets of a compound and assessing its selectivity by screening against a panel of different receptors.

Example Data: Receptor Binding Affinity Profile of this compound

| Receptor Target | Ki (nM) |

|---|---|

| Serotonin (B10506) 5-HT1A | 15.2 |

| Dopamine (B1211576) D2 | 250.8 |

| Adrenergic α1A | 89.4 |

| Histamine (B1213489) H1 | >1000 |

| Sigma-1 | 45.6 |

Cell-Based Assays for Target Engagement and Pathway Activation

Cell-based assays are crucial for confirming that a compound can access its target in a more physiologically relevant environment and exert a functional effect. These assays measure downstream events following receptor engagement.

Reporter gene assays are a powerful tool for studying the activity of signaling pathways that are transcriptionally regulated. indigobiosciences.comyoutube.com In this method, cells are engineered to express a reporter gene (such as luciferase or β-lactamase) under the control of a promoter that is responsive to the activation of a specific signaling pathway. lu.se When a ligand binds to and activates its receptor, it initiates a signaling cascade that leads to the transcription of the reporter gene. youtube.comlu.se The resulting protein product can be easily quantified, providing a direct readout of receptor activity. youtube.com

For example, to evaluate this compound, a cell line expressing a target receptor and a corresponding reporter construct would be used. The cells would be incubated with various concentrations of the compound. If the compound is an agonist, it will induce the expression of the reporter gene. If it is an antagonist, it will inhibit the reporter gene expression induced by a known agonist. These assays provide functional data (EC₅₀ or IC₅₀) within an intact cellular system. thermofisher.com

Example Data: Reporter Gene Assay for this compound

| Target Pathway | Assay Mode | Parameter | Value (nM) |

|---|---|---|---|

| CRE-Luciferase | Antagonist vs. Agonist X | IC₅₀ | 35.7 |

These assays directly measure the modulation of downstream signaling molecules within the cell following receptor engagement. researchgate.net This provides a more proximal readout of target activation compared to reporter gene assays and can confirm the specific pathway being modulated. thermofisher.com Common readouts include the measurement of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), or the quantification of protein phosphorylation events, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK). thermofisher.comnumberanalytics.com

To assess the effect of this compound, cells expressing the target of interest would be treated with the compound. Following incubation, cell lysates would be analyzed using techniques like Homogeneous Time Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or flow cytometry to quantify the levels of the specific signaling molecule. These experiments generate concentration-response curves, from which EC₅₀ or IC₅₀ values can be derived, confirming the compound's mechanism of action on a specific signaling cascade. thermofisher.comlifechemicals.com

Example Data: Effect of this compound on ERK Phosphorylation

| Cell Line | Target | Assay Mode | Parameter | Value (nM) |

|---|---|---|---|---|

| CHO-K1 | Adrenergic α1A | Antagonist vs. Phenylephrine | IC₅₀ | 112.1 |

Enzymatic Activity Assays for Inhibitor Potency

If a compound is hypothesized to act by inhibiting an enzyme, its potency must be directly quantified using an enzymatic activity assay. amsbio.comnih.gov These assays measure the rate of a reaction catalyzed by a specific enzyme and determine the ability of a test compound to reduce that rate. frontiersin.org

The assay typically involves incubating the purified enzyme with its substrate and varying concentrations of the inhibitor, this compound. The rate of product formation or substrate depletion is monitored over time using methods such as spectrophotometry, fluorometry, or mass spectrometry. nih.gov The data are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. frontiersin.org Screening against a panel of related and unrelated enzymes is also critical to determine the compound's selectivity.

Example Data: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC₅₀ (µM) |

|---|---|

| Monoamine Oxidase A (MAO-A) | 1.2 |

| Monoamine Oxidase B (MAO-B) | 8.5 |

| Acetylcholinesterase (AChE) | >100 |

| Butyrylcholinesterase (BuChE) | >100 |

In Vitro Assessment Methodologies for Metabolic Stability and Permeability

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital. In vitro models are used to predict a compound's metabolic fate and its ability to cross biological membranes.

Metabolic Stability: Metabolic stability assays evaluate a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. researchgate.net The most common in vitro systems are liver microsomes, which contain Phase I enzymes like cytochrome P450s (CYPs), and hepatocytes, which contain both Phase I and Phase II enzymes. bioivt.com The test compound is incubated with one of these systems in the presence of necessary cofactors (e.g., NADPH for microsomal assays). mercell.comnuvisan.com Samples are taken at various time points, and the concentration of the parent compound is measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance. nuvisan.com

Permeability: To predict oral absorption, the permeability of a compound across the intestinal epithelium is assessed. The Caco-2 cell permeability assay is the industry gold standard for this purpose. evotec.comcreative-bioarray.com Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters. evotec.comeuropa.eu The cells are grown on a semi-permeable filter, and the test compound is added to either the apical (top) or basolateral (bottom) side. The rate at which the compound appears on the opposite side is measured. sqspcdn.com This provides the apparent permeability coefficient (Papp). By measuring transport in both directions (A→B and B→A), an efflux ratio (ER = Papp(B→A) / Papp(A→B)) can be calculated. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps like P-glycoprotein. evotec.com

Example Data: In Vitro ADME Profile of this compound

| Assay | Species | Parameter | Value |

|---|---|---|---|

| Metabolic Stability (Microsomes) | Human | t₁/₂ (min) | 45 |

| CLint (µL/min/mg) | 15.4 | ||

| Caco-2 Permeability | N/A | Papp (A→B) (10⁻⁶ cm/s) | 12.5 |

| Papp (B→A) (10⁻⁶ cm/s) | 28.8 | ||

| Efflux Ratio | 2.3 |

Computational Chemistry and Molecular Modeling of 3 2 Methoxy 5 Methylphenoxy Piperidine

Molecular Docking Studies for Ligand-Receptor Interaction Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. For 3-(2-Methoxy-5-methylphenoxy)piperidine, this would involve:

Target Identification: The first step would be to identify a relevant biological target. Based on the activity of similar piperidine-containing compounds, likely targets could include G-protein coupled receptors (GPCRs) like sigma receptors or neurotransmitter transporters.

Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the 3D structure of this compound would be placed into the binding site of the chosen receptor. The program then samples numerous possible conformations and orientations of the ligand, scoring them based on how well they fit and the intermolecular interactions they form.

Interaction Analysis: The results would reveal key interactions, such as hydrogen bonds between the piperidine (B6355638) nitrogen and acidic residues (like aspartic or glutamic acid) in the receptor, or hydrophobic interactions between the methoxy-methylphenoxy group and nonpolar pockets in the binding site. For instance, studies on related phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor show the importance of the basic nitrogen atom for anchoring the ligand within the receptor.

A hypothetical docking result might look like the data presented in the table below, showing the types of interactions and the amino acid residues involved.

Table 1: Hypothetical Molecular Docking Interactions for this compound

| Interaction Type | Ligand Moiety | Receptor Residue (Example) |

| Hydrogen Bond | Piperidine Nitrogen | Asp125 |

| Hydrophobic | Methylphenyl Ring | Phe107, Trp164, Tyr201 |

| van der Waals | Methoxy (B1213986) Group | Val168, Ile171 |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract 3D representation of the essential features a molecule must have to bind to a specific receptor.

Model Generation: A pharmacophore model for a target of interest would be built based on a set of known active ligands. For a target of this compound, this model would likely include features such as a hydrogen bond acceptor/donor (from the piperidine nitrogen), a hydrophobic aromatic region, and potentially a hydrogen bond acceptor from the methoxy group's oxygen.

Virtual Screening: This pharmacophore model could then be used as a 3D query to rapidly screen large databases of chemical compounds. This process would identify other molecules that have a similar arrangement of essential features and are therefore likely to bind to the same target, potentially discovering novel drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Dataset and Descriptors: To perform a QSAR analysis, a dataset of compounds with similar core structures to this compound and their measured biological activities (e.g., binding affinity Ki values) would be required. For each compound, various molecular descriptors (e.g., logP for hydrophobicity, molecular weight, electronic properties) would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that correlates the descriptors with the activity.

Predictive Power: A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test in the lab. While no specific QSAR model for this compound exists, studies on other heterocyclic compounds demonstrate the methodology.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insight into the movement and interaction of a ligand-receptor complex over time.

Simulation Setup: The best-scoring pose from a molecular docking study would be used as the starting point for an MD simulation. The complex would be placed in a simulated physiological environment (water, ions, at a specific temperature and pressure).

Analysis of Trajectory: The simulation would track the movements of all atoms over a period of nanoseconds to microseconds. Analysis of this trajectory could:

Confirm the stability of the binding pose predicted by docking.

Reveal how water molecules mediate interactions between the ligand and the receptor.

Show the flexibility of both the ligand and the receptor's binding site, providing a more dynamic picture of the binding event. MD simulations on related piperidine derivatives have been used to validate the stability of ligand-protein complexes.

Prediction of Binding Modes and Affinities

The ultimate goal of these computational methods is to accurately predict how a molecule binds and with what strength.

Binding Mode: The combination of docking and MD simulations provides a detailed picture of the most likely binding mode, including the specific conformation of the ligand and the key intermolecular interactions.

Binding Affinity: More advanced computational methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used to calculate the binding free energy (ΔG), which is directly related to the binding affinity (Ki or IC50). These calculations are computationally expensive but can provide highly accurate predictions to rank compounds and guide lead optimization.

Future Research Directions and Unexplored Potential of 3 2 Methoxy 5 Methylphenoxy Piperidine

Identification of Novel Biological Targets and Therapeutic Applications

The piperidine (B6355638) moiety is a common feature in many pharmacologically active compounds, suggesting that 3-(2-Methoxy-5-methylphenoxy)piperidine could interact with a wide array of biological targets. clinmedkaz.org Future research should focus on systematically identifying these targets to uncover novel therapeutic applications. In silico methods, such as molecular docking and virtual screening, can be employed to predict interactions with known protein structures. clinmedkaz.org These computational predictions can then be validated through in vitro binding assays against a panel of receptors, enzymes, and ion channels.

Given the prevalence of the piperidine scaffold in centrally active agents, initial screening efforts could prioritize neurological targets. clinmedkaz.org However, a broader screening approach is warranted to explore potential activities in other areas, such as oncology, inflammation, and infectious diseases. clinmedkaz.org The unique substitution pattern on the phenoxy ring may confer selectivity for specific receptor subtypes or enzyme isoforms, a hypothesis that requires thorough investigation.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Examples | Potential Therapeutic Area |

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Opioid Receptors | Neurology, Psychiatry |

| Ion Channels | Sodium Channels, Potassium Channels, Calcium Channels | Neurology, Cardiology |

| Enzymes | Kinases, Proteases, Epoxide Hydrolases | Oncology, Inflammation |

| Transporters | Neurotransmitter Transporters | Neurology, Psychiatry |

Development of Advanced Synthetic Routes for Complex Derivatives

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic routes for its complex derivatives is crucial. While classical methods for the synthesis of piperidine derivatives, such as nucleophilic substitution and reductive amination, are well-established, modern synthetic strategies can offer greater control and diversity. evitachem.comnih.gov

Future synthetic efforts should focus on methodologies that allow for the precise installation of various functional groups at different positions of both the piperidine and the phenoxy rings. Techniques such as late-stage functionalization, C-H activation, and flow chemistry could be employed to rapidly generate a library of diverse analogs. nih.gov The development of stereoselective synthetic methods will also be paramount to investigate the biological importance of chirality, as discussed in a later section.

Table 2: Advanced Synthetic Strategies for Derivative Synthesis

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. | Rapid access to a diverse range of analogs from a common intermediate. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Increased synthetic efficiency and atom economy. |

| Flow Chemistry | Performing reactions in a continuous flowing stream. | Improved reaction control, safety, and scalability. |

| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | Access to enantiomerically pure compounds for stereospecificity studies. |

Integration with High-Throughput Screening and Omics Technologies

The integration of this compound and its derivatives with high-throughput screening (HTS) platforms will be instrumental in accelerating the discovery of new biological activities. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular model of disease. cuanschutz.edu This approach can quickly identify "hit" compounds that can then be further optimized.

Furthermore, "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular effects of these compounds. For instance, treating cells with this compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the underlying mechanisms of action and identify potential off-target effects. This unbiased approach can uncover unexpected biological activities and novel therapeutic opportunities.

Design and Synthesis of this compound as Chemical Biology Tools

Beyond its potential as a therapeutic agent, this compound can be developed into valuable chemical biology tools to probe biological systems. By incorporating specific functional groups, the parent compound can be transformed into chemical probes for various applications.

For example, the addition of a photoreactive group could create a photoaffinity label to covalently bind to its biological target, facilitating target identification. The incorporation of a fluorescent tag would allow for the visualization of the compound's subcellular localization and trafficking. Furthermore, attaching a "clickable" handle, such as an alkyne or an azide, would enable its use in activity-based protein profiling (ABPP) to identify enzyme targets in their native cellular environment.

Investigation of Stereoisomeric Specificity in Biological Systems

The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles.

Therefore, a critical area of future research is the investigation of the stereoisomeric specificity of this compound. This will require the development of stereoselective synthetic routes or chiral separation techniques to obtain the individual enantiomers in high purity. nih.gov Each enantiomer should then be independently evaluated in a range of biological assays to determine if one is more active or selective for a particular target. Such studies are essential for the development of a safe and effective therapeutic agent and can provide valuable insights into the three-dimensional nature of the drug-target interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.